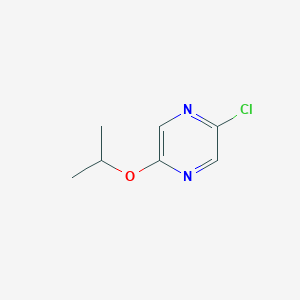

2-Chloro-5-isopropoxypyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-propan-2-yloxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVIVIQFIZPXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856498 | |

| Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081522-65-7 | |

| Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-isopropoxypyrazine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-5-isopropoxypyrazine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and strategic applications, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Value of the Pyrazine Scaffold

Substituted pyrazines are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Their prevalence stems from the pyrazine ring's unique electronic properties as an electron-deficient aromatic system, which renders it susceptible to a variety of chemical transformations.[2] Furthermore, the nitrogen atoms in the pyrazine ring are excellent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets. The incorporation of a chlorine atom and an isopropoxy group, as in this compound, offers a synthetically versatile platform for the development of novel molecular entities. The chlorine atom serves as a convenient leaving group for nucleophilic aromatic substitution (SNAr) and a handle for various cross-coupling reactions, while the isopropoxy moiety can modulate lipophilicity and engage in hydrophobic interactions within a protein's binding pocket.

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent electrophilicity of a di-substituted pyrazine precursor.

The SNAr Pathway: A Favored Mechanism

The pyrazine ring's electron-deficient nature, a consequence of the two electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles.[1] This property is the foundation of the SNAr mechanism for the synthesis of this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Experimental Protocol: Synthesis from 2,5-Dichloropyrazine

This protocol is a self-validating system, grounded in established principles of SNAr on chloro-heterocycles.[2]

Materials:

-

2,5-Dichloropyrazine

-

Isopropanol (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous isopropanol (10 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases. This in-situ formation of sodium isopropoxide is critical for the subsequent nucleophilic attack.

-

SNAr Reaction: Dissolve 2,5-Dichloropyrazine (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared sodium isopropoxide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium isopropoxide. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

| Property | Value |

| CAS Number | 1081522-65-7[3] |

| Molecular Formula | C₇H₉ClN₂O[4] |

| Molecular Weight | 172.61 g/mol [4] |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.0-8.2 (d, 2H, pyrazine protons)

-

δ 5.2-5.4 (sept, 1H, -CH(CH₃)₂)

-

δ 1.4-1.5 (d, 6H, -CH(CH₃)₂)

-

Rationale: The pyrazine protons are expected to appear in the aromatic region, downfield due to the electron-withdrawing nature of the ring nitrogens and the chlorine atom. The methine proton of the isopropoxy group will be a septet, coupled to the six equivalent methyl protons, which will appear as a doublet further upfield.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 155-160 (C-O)

-

δ 140-145 (C-Cl)

-

δ 135-140 (CH, pyrazine)

-

δ 130-135 (CH, pyrazine)

-

δ 70-75 (-CH(CH₃)₂)

-

δ 20-25 (-CH(CH₃)₂)

-

Rationale: The carbon attached to the oxygen will be the most downfield of the sp³ carbons, while the carbon bearing the chlorine will also be significantly downfield. The pyrazine ring carbons will appear in the aromatic region.[6][7]

-

-

Mass Spectrometry (EI):

-

m/z (%): 172/174 (M⁺, M⁺+2, ~3:1 ratio), 157/159, 130/132

-

Rationale: The molecular ion peak should exhibit the characteristic 3:1 isotopic pattern for a single chlorine atom. Fragmentation would likely involve the loss of a methyl group and subsequent loss of propene from the isopropoxy group.

-

-

Infrared (IR) Spectroscopy (neat):

-

ν (cm⁻¹): ~3050-3100 (C-H, aromatic), 2850-3000 (C-H, aliphatic), ~1550-1600 (C=N, C=C, aromatic ring), ~1200-1300 (C-O, ether), ~700-800 (C-Cl)

-

Rationale: The spectrum will be characterized by aromatic and aliphatic C-H stretching, aromatic ring stretching vibrations, a strong C-O ether stretch, and a C-Cl stretch in the fingerprint region.[8]

-

Applications in Drug Discovery and Development

The strategic placement of a reactive chlorine atom and a modulating isopropoxy group makes this compound a valuable intermediate in the synthesis of complex molecules for drug discovery.[9]

The chlorine atom can be readily displaced by a variety of nucleophiles, such as primary and secondary amines, thiols, and other alkoxides, to introduce further diversity.[1] This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. Moreover, the chloro-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1] These powerful reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the construction of complex bi-aryl and amino-aryl structures commonly found in kinase inhibitors and other targeted therapies.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The presence of two distinct functional handles—a reactive chlorine atom and a modulating isopropoxy group—provides a platform for the efficient construction of diverse and complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is paramount for its effective utilization in the discovery and development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1081522-65-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An Inquiry into the Uncharacterized Mechanism of Action of 2-Chloro-5-isopropoxypyrazine

Senior Application Scientist Commentary: In the landscape of chemical biology and drug discovery, it is not uncommon to encounter compounds with defined structures but undisclosed or largely uninvestigated biological activities. 2-Chloro-5-isopropoxypyrazine is one such molecule. Despite its availability from chemical suppliers and its clear chemical identity, a thorough search of the public scientific literature and patent databases reveals a significant gap in our understanding of its mechanism of action. This technical guide, therefore, serves not as a definitive manual on its biological function, but as a foundational document outlining the current state of knowledge—or lack thereof—and proposing a strategic, multi-pronged approach for its systematic characterization. For researchers and drug development professionals, this guide provides a roadmap for elucidating the therapeutic potential of this and other similarly uncharacterized small molecules.

Part 1: Current Knowledge and Structural Analogs

As of the latest literature review, there are no published studies that specifically detail the biological targets or pharmacological effects of this compound. The compound is listed in several chemical supplier catalogs, confirming its synthesis and commercial availability. Its structure, featuring a substituted pyrazine ring, suggests potential interactions with a variety of biological targets, as pyrazine and its derivatives are known to be privileged scaffolds in medicinal chemistry.

The pyrazine ring is a core component of numerous biologically active compounds, including approved drugs and clinical candidates. These molecules exhibit a wide range of activities, from kinase inhibition to acting as receptor agonists or antagonists. The presence of a chlorine atom and an isopropoxy group on the pyrazine ring of this compound will significantly influence its electronic and steric properties, and therefore its potential binding interactions. For instance, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

While direct data is absent, we can draw limited inferences from related structures. For example, various substituted pyrazines have been investigated for their potential as anticancer, antibacterial, and antiviral agents. However, it is crucial to underscore that small changes in chemical structure can lead to dramatic shifts in biological activity, a concept known as the "activity cliff." Therefore, direct extrapolation of the mechanism of action from analogs is speculative and requires rigorous experimental validation.

Part 2: A Proposed Strategy for Mechanistic Elucidation

To systematically investigate the mechanism of action of this compound, a tiered experimental approach is recommended. This strategy is designed to first identify its biological effects at a cellular level and then to deconvolve the specific molecular targets and pathways involved.

Tier 1: Phenotypic Screening and Target Class Identification

The initial step is to perform broad phenotypic screening to identify any observable effects of the compound on cell behavior. This provides a functional readout from which to generate initial hypotheses about its mechanism.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: A panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, MCF7 breast carcinoma, U2OS osteosarcoma) should be utilized.

-

Compound Treatment: Cells are seeded in 384-well microplates and treated with a concentration range of this compound (e.g., from 10 nM to 100 µM) for 24 to 72 hours.

-

Staining: Following treatment, cells are fixed and stained with a cocktail of fluorescent dyes to label key cellular components, such as the nucleus (Hoechst 33342), cytoplasm (CellMask Deep Red), and cytoskeleton (Phalloidin-iFluor 488).

-

Image Acquisition: Automated high-content imaging systems are used to capture multi-channel fluorescence images of the cells.

-

Image Analysis: Sophisticated image analysis software is employed to extract a multitude of quantitative descriptors of cellular morphology and phenotype (e.g., cell count, nuclear size and shape, cytoskeletal texture, mitochondrial integrity).

-

Data Analysis: The resulting multiparametric dataset is analyzed to identify statistically significant phenotypic changes induced by the compound. Machine learning algorithms can be used to cluster the phenotypic profile of this compound with those of reference compounds with known mechanisms of action.

Causality and Self-Validation: This high-content approach provides a rich, unbiased dataset. A dose-dependent and reproducible phenotypic signature is the first critical piece of evidence. The inclusion of a diverse panel of reference compounds with known mechanisms (e.g., DNA damaging agents, microtubule stabilizers, kinase inhibitors) serves as an internal validation system, allowing for the classification of the unknown compound's effects.

Diagram: Tier 1 Experimental Workflow

Caption: Tier 1 Workflow for Phenotypic Screening.

Tier 2: Target Identification and Validation

Based on the hypotheses generated in Tier 1, the next phase focuses on identifying the specific molecular target(s) of this compound.

Experimental Approaches for Target Identification:

-

Affinity-Based Methods:

-

Chemical Proteomics: This involves synthesizing a derivative of this compound with a reactive group and an affinity tag (e.g., biotin). This "bait" is incubated with cell lysates, and the proteins that covalently bind to it are pulled down and identified by mass spectrometry.

-

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Cell lysates are treated with the compound, followed by digestion with a protease. The stabilized proteins are then identified by comparing the protein bands on an SDS-PAGE gel or by quantitative mass spectrometry.

-

-

Genetic and Genomic Approaches:

-

CRISPR-Cas9 Screening: Genome-wide CRISPR screens can be performed to identify genes whose knockout confers resistance or sensitivity to this compound. This can point to the target itself or to key components of the pathway it modulates.

-

Transcriptomic Profiling (RNA-seq): Analyzing the changes in gene expression in cells treated with the compound can provide insights into the cellular pathways that are affected.

-

Target Validation:

Once putative targets are identified, they must be validated through orthogonal assays. This may include:

-

In Vitro Binding Assays: Direct binding between the compound and the purified recombinant target protein can be measured using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Enzymatic Assays: If the target is an enzyme, the inhibitory or activating effect of the compound on its activity can be quantified.

-

Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target in a cellular context.

Diagram: Tier 2 Target Identification and Validation Funnel

Caption: Tier 2 Funnel for Target ID and Validation.

Part 3: Downstream Pathway Analysis and In Vivo Characterization

With a validated molecular target, the final stage of the investigation involves mapping the downstream signaling consequences of target engagement and assessing the compound's activity in a more complex biological system.

-

Pathway Analysis: Techniques such as phosphoproteomics and Western blotting can be used to elucidate the signaling pathways that are modulated by this compound. This provides a detailed picture of the cellular response to the compound.

-

In Vivo Studies: If the in vitro data is promising, the compound's pharmacokinetic and pharmacodynamic properties can be evaluated in animal models. This is a critical step in assessing its potential as a therapeutic agent.

Conclusion

The mechanism of action of this compound is currently an open question. However, this lack of data presents a unique opportunity for discovery. By employing a systematic and multi-tiered approach, beginning with unbiased phenotypic screening and progressing through rigorous target identification and validation, the biological function of this enigmatic molecule can be unraveled. The insights gained from such an investigation will not only shed light on the therapeutic potential of this compound but will also contribute to our broader understanding of the chemical space of substituted pyrazines in drug discovery.

Spectroscopic Characterization of 2-Chloro-5-isopropoxypyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-isopropoxypyrazine (CAS No. 1081522-65-7).[1][2][3] As a key intermediate in various synthetic applications, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document presents a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra are not publicly available, this guide offers a robust, predicted dataset based on fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₇H₉ClN₂O and a molecular weight of 172.61 g/mol .[1][2] The pyrazine ring, substituted with an electron-withdrawing chlorine atom and an electron-donating isopropoxy group, creates a distinct electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring and the protons of the isopropoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazine H-3 | 7.9 - 8.1 | Singlet | - |

| Pyrazine H-6 | 7.6 - 7.8 | Singlet | - |

| Isopropoxy CH | 4.8 - 5.0 | Septet | ~6.0 |

| Isopropoxy CH₃ | 1.3 - 1.5 | Doublet | ~6.0 |

The downfield chemical shifts of the pyrazine protons are due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. The isopropoxy methine proton appears as a septet due to coupling with the six equivalent methyl protons, which in turn appear as a doublet.

Caption: ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Cl) | 150 - 155 |

| C-5 (C-O) | 158 - 162 |

| C-3 | 130 - 135 |

| C-6 | 125 - 130 |

| Isopropoxy CH | 70 - 75 |

| Isopropoxy CH₃ | 20 - 25 |

The carbons directly attached to the electronegative chlorine and oxygen atoms (C-2 and C-5) are expected to be the most downfield. The chemical shifts of the pyrazine ring carbons are influenced by the substituents and the ring nitrogens.[4][5]

Caption: ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2980 - 2940 | C-H stretch (aliphatic) | Medium-Strong |

| ~3050 | C-H stretch (aromatic) | Weak |

| 1580 - 1450 | C=C and C=N stretch (aromatic ring) | Medium-Strong |

| 1250 - 1200 | C-O stretch (aryl-alkyl ether) | Strong |

| 850 - 800 | C-H out-of-plane bend (aromatic) | Strong |

| 750 - 700 | C-Cl stretch | Medium-Strong |

The IR spectrum is expected to be characterized by the C-H stretching vibrations of the isopropoxy group and the pyrazine ring, the characteristic aromatic ring stretching vibrations, a strong C-O stretching band for the ether linkage, and a C-Cl stretching absorption.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 172/174 | Molecular ion (M⁺) peak with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes |

| 157/159 | Loss of CH₃ |

| 130 | Loss of C₃H₇ (isopropyl group) |

| 115 | Loss of isopropoxy group (OC₃H₇) |

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. The fragmentation is likely to proceed through the loss of the isopropyl group or the entire isopropoxy moiety.

References

- 1. 1081522-65-7|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1081522-65-7 [chemicalbook.com]

- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

An In-depth Technical Guide to 2-Chloro-5-isopropoxypyrazine: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

2-Chloro-5-isopropoxypyrazine is a substituted pyrazine derivative. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is a common scaffold in pharmacologically active compounds. The chloro and isopropoxy substituents on the pyrazine ring of this particular molecule significantly influence its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure and IUPAC Name

The definitive IUPAC name for this compound is 2-chloro-5-(propan-2-yloxy)pyrazine .[1][2] Its chemical structure is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 1081522-65-7 | [1][3] |

| Molecular Formula | C₇H₉ClN₂O | [1][3] |

| Molecular Weight | 172.61 g/mol | [1][3] |

| Purity | ≥97% (typical) | [1] |

| SMILES | CC(C)OC1=CN=C(C=N1)Cl | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthesis and Characterization

Synthetic Approaches: An Overview

A general, hypothetical workflow for the synthesis is presented below. It is crucial to note that this is a theoretical pathway and would require experimental validation.

Caption: Hypothetical synthetic workflow for this compound.

The key transformation in this proposed synthesis is a Williamson ether synthesis, a well-established reaction in organic chemistry. The hydroxyl group of 5-chloropyrazin-2-ol would be deprotonated by a suitable base to form an alkoxide, which then acts as a nucleophile, attacking the isopropylating agent. The choice of base and solvent is critical to ensure good yield and minimize side reactions.

Characterization Techniques

The structural confirmation and purity assessment of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of the isopropoxy group and the pyrazine ring protons.

-

Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-O, C-N, and C-Cl bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound.

While some chemical suppliers indicate the availability of this data, it is not publicly accessible in detail.[3]

Applications in Research and Drug Discovery

This compound serves as a valuable building block in medicinal chemistry and organic synthesis.[5][6] The pyrazine moiety is a key component in numerous FDA-approved drugs, and the presence of a chloro-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Role as a Synthetic Intermediate

The chlorine atom at the 2-position of the pyrazine ring is susceptible to nucleophilic substitution, making it an excellent site for introducing new functional groups. This allows for the diversification of the core structure, which is a fundamental strategy in the development of new drug candidates. The isopropoxy group can also influence the compound's solubility and metabolic stability.

Significance of Chloro-Substituted Heterocycles in Medicinal Chemistry

Chlorine is a common substituent in many pharmaceuticals and can significantly impact a molecule's biological activity.[7][8] It can modulate factors such as:

-

Lipophilicity: Affecting cell membrane permeability and oral absorption.

-

Metabolic Stability: Blocking sites of metabolism can increase a drug's half-life.

-

Binding Affinity: The chloro group can participate in halogen bonding or other interactions with biological targets.

The strategic incorporation of chlorine into heterocyclic scaffolds like pyrazine is a well-established approach in the design of new therapeutic agents.[7]

Safety and Handling

A safety data sheet (SDS) is available for this compound, and it is essential to consult this document before handling the compound.[9] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, preferably a fume hood.

Conclusion

This compound is a chemical intermediate with considerable potential in the fields of medicinal chemistry and materials science. Its structural features, particularly the reactive chloro-substituent on the pyrazine core, make it an attractive building block for the synthesis of more complex molecules. While detailed experimental data on its synthesis and spectral characterization are not widely published, this guide provides a foundational understanding of its properties and potential applications based on available information and analogy to similar compounds. Further research into this molecule could unveil novel applications and contribute to the development of new chemical entities with valuable properties.

References

- 1. chemscene.com [chemscene.com]

- 2. cas 1081522-65-7|| where to buy this compound [french.chemenu.com]

- 3. 1081522-65-7|this compound|BLD Pharm [bldpharm.com]

- 4. CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-isopropoxypyrazine: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Chloro-5-isopropoxypyrazine, a key heterocyclic compound with applications in medicinal chemistry and materials science. The guide details two principal synthetic strategies, starting from either 2,5-Dichloropyrazine or 5-Chloro-2-hydroxypyrazine. Each route is presented with detailed experimental protocols, mechanistic insights, and process visualizations to aid researchers in the practical application of these methodologies. A comparative analysis of the synthetic pathways is also included to inform the selection of the most suitable route based on factors such as starting material availability, scalability, and overall efficiency.

Introduction to this compound

This compound is a disubstituted pyrazine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The pyrazine ring is a privileged scaffold in drug discovery, and the specific substitution pattern of a chloro group at the 2-position and an isopropoxy group at the 5-position offers versatile handles for further chemical modifications. The chloro substituent can participate in various cross-coupling reactions, while the isopropoxy group modulates the electronic properties and lipophilicity of the molecule.

This guide will explore the two most logical and field-proven synthetic approaches to this compound, providing the necessary detail for researchers to replicate and adapt these methods in a laboratory setting.

Synthetic Route I: Nucleophilic Aromatic Substitution of 2,5-Dichloropyrazine

This is the most direct and commonly employed strategy for the synthesis of this compound. It involves the selective monosubstitution of one chlorine atom in 2,5-dichloropyrazine with an isopropoxide nucleophile. The electron-deficient nature of the pyrazine ring facilitates this nucleophilic aromatic substitution (SNAr) reaction.[1]

Synthesis of the Starting Material: 2,5-Dichloropyrazine

A common and reliable method for the preparation of 2,5-dichloropyrazine is through a Sandmeyer-type reaction starting from 5-chloropyrazin-2-amine.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloropyrazin-2-amine (1.0 eq) in concentrated hydrochloric acid. Cool the stirred solution to -10 °C using an ice-salt bath.

-

Diazotization: Slowly add an aqueous solution of sodium nitrite (1.1-1.5 eq) to the reaction mixture at -10 °C over a period of 1 hour, ensuring the temperature is maintained.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Purification: Carefully neutralize the reaction mixture with a 50% aqueous sodium hydroxide solution. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2,5-dichloropyrazine.[2]

Caption: Synthesis of 2,5-Dichloropyrazine.

Synthesis of this compound

The final step in this route is the nucleophilic aromatic substitution of one of the chlorine atoms in 2,5-dichloropyrazine with isopropoxide. Sodium isopropoxide is a common reagent for this transformation.

-

Preparation of Isopropoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol. Carefully add sodium metal (1.0-1.2 eq) portion-wise at 0 °C to generate sodium isopropoxide in situ.

-

Reaction: Once the sodium has completely reacted, add a solution of 2,5-dichloropyrazine (1.0 eq) in anhydrous isopropanol. Allow the reaction mixture to warm to room temperature and then heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and carefully quench with water. Remove the isopropanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.[1]

References

An In-depth Technical Guide to 2-Chloro-5-isopropoxypyrazine: Synthesis, Properties, and Significance in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-Chloro-5-isopropoxypyrazine, a substituted pyrazine of interest to researchers and professionals in drug development. We will delve into the logical synthetic pathways, physicochemical properties, and the broader historical and scientific context that underscores the importance of this molecular scaffold.

The Pyrazine Nucleus: A Privileged Scaffold in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a valuable component in the design of bioactive molecules. The pyrazine moiety is present in numerous natural products and FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][3] At least eight drugs containing the pyrazine core are currently on the market in the United States. The synthetic accessibility of the pyrazine ring allows for the creation of diverse chemical libraries, making it a "privileged scaffold" in the quest for novel therapeutics.[4][5]

Synthesis of this compound: A Logical Approach

While a singular seminal publication detailing the initial discovery of this compound (CAS No. 1081522-65-7) is not readily apparent in the public domain, its synthesis can be logically deduced from established and widely practiced methodologies in heterocyclic chemistry. The most probable synthetic route involves a two-step process starting from a readily available dichloropyrazine precursor, followed by a nucleophilic aromatic substitution to introduce the isopropoxy group.

Conceptual Synthetic Pathway

The synthesis is best conceptualized as the introduction of an isopropoxy group onto a chloropyrazine ring. A common and efficient method for forming an ether linkage, such as the one in the isopropoxy substituent, is the Williamson ether synthesis.[6][7][8] This reaction involves the reaction of an alkoxide with an alkyl halide or, in this case, a nucleophilic aromatic substitution on an activated aryl halide.

Step-by-Step Experimental Protocol

The following protocol is a generalized procedure based on established methods for nucleophilic aromatic substitution on chloropyrazines.

Step 1: Preparation of Sodium Isopropoxide

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol.

-

Carefully add sodium metal (in small portions) to the isopropanol at 0 °C. The reaction is exothermic.

-

Stir the mixture until all the sodium has reacted to form a clear solution of sodium isopropoxide in isopropanol.

Step 2: Nucleophilic Aromatic Substitution

-

In a separate reaction vessel, dissolve 2,5-dichloropyrazine in a suitable solvent, which can be isopropanol itself or a polar aprotic solvent like DMSO or DMF.[5]

-

Add the freshly prepared sodium isopropoxide solution dropwise to the solution of 2,5-dichloropyrazine at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The electron-deficient nature of the pyrazine ring facilitates the nucleophilic attack.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1081522-65-7[9][10][11] |

| Molecular Formula | C₇H₉ClN₂O[9][11] |

| Molecular Weight | 172.61 g/mol [9][10][11] |

| Appearance | Expected to be a solid or oil |

| Purity | Typically >95% for research use[10] |

| Storage | Inert atmosphere, 2-8°C[9] |

Characterization of the synthesized this compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Historical Context and Future Perspectives

The development of synthetic methodologies for creating substituted pyrazines has been a significant area of research in organic and medicinal chemistry. The ability to introduce various functional groups onto the pyrazine core allows for the fine-tuning of a molecule's pharmacological properties. The synthesis of compounds like this compound is a direct result of the advancements in cross-coupling reactions and nucleophilic aromatic substitution techniques.[5]

The pyrazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The specific combination of a chloro and an isopropoxy substituent on the pyrazine ring in this compound provides a unique electronic and steric profile that can be exploited in drug design. This compound can serve as a valuable building block for the synthesis of more complex molecules with potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.[12] As our understanding of disease pathways deepens, the demand for novel and diverse chemical entities will continue to grow, ensuring that the exploration of substituted pyrazines remains a vibrant and important field of research.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. byjus.com [byjus.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. 1081522-65-7|this compound|BLD Pharm [bldpharm.com]

- 10. cas 1081522-65-7|| where to buy this compound [french.chemenu.com]

- 11. chemscene.com [chemscene.com]

- 12. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for 2-Chloro-5-isopropoxypyrazine in Medicinal Chemistry

Introduction: The Strategic Value of the Substituted Pyrazine Scaffold

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its electron-deficient nature, arising from the two nitrogen atoms, modulates the physicochemical properties of molecules and provides key hydrogen bond accepting capabilities, which are crucial for molecular recognition at biological targets. The strategic functionalization of the pyrazine core allows for the precise tuning of a compound's steric and electronic profile, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

2-Chloro-5-isopropoxypyrazine has emerged as a particularly valuable building block for drug discovery. The molecule offers two distinct points for chemical modification: the reactive chloro group and the isopropoxy moiety. The chlorine atom serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse substituents. The isopropoxy group, on the other hand, can influence the molecule's lipophilicity and metabolic stability, and its ether linkage can participate in hydrogen bonding with target proteins. This dual functionality makes this compound a powerful tool for the synthesis of complex molecules, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

This document provides a comprehensive guide to the use of this compound in medicinal chemistry, offering detailed protocols for key synthetic transformations and insights into its application in drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1081522-65-7 | |

| Molecular Formula | C₇H₉ClN₂O | ChemScene |

| Molecular Weight | 172.61 g/mol | ChemScene |

| Appearance | White to off-white solid | N/A |

| Melting Point | 35-39 °C | N/A |

| Boiling Point | 245.9±20.0 °C at 760 mmHg | N/A |

| Density | 1.2±0.1 g/cm³ | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol. | N/A |

Key Synthetic Transformations: A Visual Guide

This compound is amenable to a range of synthetic transformations that are central to modern medicinal chemistry. The diagram below illustrates the principal reaction pathways for the functionalization of this versatile building block.

Caption: Key reaction pathways for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the most common and impactful synthetic transformations of this compound. These protocols are designed to be robust and adaptable to a range of substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it is widely used to introduce aryl or heteroaryl substituents onto the pyrazine core. This transformation is particularly relevant for the synthesis of biaryl compounds, a common motif in kinase inhibitors.

Reaction Principle: The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination to couple the chloropyrazine with an organoboron species.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane and water (10:1 mixture)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24

The Synthetic Versatility of 2-Chloro-5-isopropoxypyrazine: A Guide to its Application in Modern Organic Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazine ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a key pharmacophore in numerous FDA-approved therapeutics. 2-Chloro-5-isopropoxypyrazine emerges as a particularly valuable building block, offering a strategically functionalized scaffold for the synthesis of complex molecular architectures. The presence of a reactive chlorine atom at the 2-position, activated by the electron-deficient nature of the pyrazine ring, allows for a variety of synthetic transformations. Concurrently, the isopropoxy group at the 5-position modulates the electronic properties of the ring and provides a handle for further derivatization or can influence the biological activity of the final compound.

This comprehensive guide provides detailed application notes and representative protocols for the use of this compound in three fundamental transformations in organic synthesis: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The protocols provided are based on well-established methodologies for analogous systems and are designed to serve as a robust starting point for researchers in drug discovery and synthetic chemistry.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1081522-65-7 | [1] |

| Molecular Formula | C₇H₉ClN₂O | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | [1] |

| logP | 1.9172 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The two ring nitrogen atoms act as powerful electron-withdrawing groups, stabilizing the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, alkoxides, and thiols, under relatively mild conditions.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring. In the second, typically rapid step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored. The isopropoxy group, being an electron-donating group, slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted chloropyrazine. However, the overall electron-deficient character of the pyrazine core ensures that these reactions proceed efficiently.

Caption: Generalized workflow for the SNAr reaction.

Protocol 1: Amination with a Primary Amine (Representative Protocol)

This protocol describes the synthesis of an N-aryl-5-isopropoxypyrazin-2-amine, a common scaffold in medicinal chemistry. The procedure is adapted from established methods for the amination of related chloro-heterocycles.[2]

Reaction Scheme:

This compound + R-NH₂ → N-R-5-isopropoxypyrazin-2-amine + HCl

Materials:

-

This compound

-

Aniline derivative (e.g., 4-methoxyaniline)

-

Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (or DMSO) to a concentration of approximately 0.5 M.

-

Add the aniline derivative (1.1 eq) to the solution.

-

Add potassium carbonate (2.0 eq) or sodium tert-butoxide (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-isopropoxypyrazin-2-amine.

Causality and Field Insights:

-

Choice of Base: A base is required to neutralize the HCl generated during the reaction. Potassium carbonate is a milder base suitable for many aniline derivatives. For less nucleophilic amines, a stronger base like sodium tert-butoxide may be necessary to facilitate the reaction.[2]

-

Solvent Selection: Polar aprotic solvents like DMF or DMSO are ideal as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate.

-

Temperature: Heating is generally required to overcome the activation energy of the reaction, especially given the mild deactivating effect of the isopropoxy group.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for these transformations, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent (e.g., a boronic acid or boronate ester). This reaction is widely used to synthesize aryl- and heteroaryl-substituted pyrazines.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

This protocol describes a typical procedure for the coupling of an arylboronic acid with this compound, adapted from methodologies for similar chloropyrazines.[3]

Reaction Scheme:

This compound + Ar-B(OH)₂ --(Pd catalyst, Base)--> 2-Aryl-5-isopropoxypyrazine

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous/degassed reactions

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (1-5 mol%).

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Purge the vessel with an inert gas for 5-10 minutes.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality and Field Insights:

-

Catalyst and Ligand Choice: For aryl chlorides, which are less reactive than bromides or iodides, more electron-rich and bulky phosphine ligands (like those in Pd(dppf)Cl₂) are often required to facilitate the oxidative addition step.[4]

-

Base and Solvent: The base is crucial for activating the boronic acid for transmetalation. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

-

Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, and it is particularly useful when the SNAr reaction is not feasible due to the low reactivity of the amine nucleophile.[5]

The catalytic cycle is similar to the Suzuki-Miyaura coupling but involves an amine instead of an organoboron reagent.

-

Oxidative Addition: Pd(0) adds to the C-Cl bond of this compound.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine, based on established methods.[6]

Reaction Scheme:

This compound + R₂NH --(Pd catalyst, Ligand, Base)--> 2-(R₂N)-5-isopropoxypyrazine

Materials:

-

This compound

-

Secondary amine (e.g., morpholine)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous/degassed reactions

Procedure:

-

In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 eq) to a dry reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Stir the mixture at room temperature for a few minutes to form the active catalyst.

-

Add this compound (1.0 eq) and the secondary amine (1.2 eq).

-

Heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

-

Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality and Field Insights:

-

Ligand Selection: The choice of ligand is critical for the success of Buchwald-Hartwig aminations with aryl chlorides. Bulky, electron-rich biaryl phosphine ligands like XPhos and SPhos are highly effective as they promote both the oxidative addition and the reductive elimination steps.[6]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is the most common choice.

-

Pre-catalyst Activation: Pre-forming the active Pd(0) complex by stirring the pre-catalyst, ligand, and base before adding the substrates can often lead to more reliable results.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized pyrazine derivatives. Its reactivity in Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination allows for the introduction of diverse substituents, making it an ideal starting material for the generation of compound libraries in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel molecules with significant biological and material properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Introduction: The Strategic Value of the Pyrazine Scaffold

An Application Guide for the Strategic Use of 2-Chloro-5-isopropoxypyrazine in Modern Synthetic Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a sought-after motif in drug design. The introduction of a chloro-substituent, as in this compound, provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, one of the most powerful tools for C-C and C-heteroatom bond formation. The 5-isopropoxy group, being an electron-donating substituent, modulates the electronic properties of the pyrazine ring, influencing its reactivity and the characteristics of its derivatives.

This guide focuses on two of the most impactful transformations for this substrate: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination, providing detailed, field-proven protocols for their successful execution.

Compound Profile and Safety

A thorough understanding of the reagent's properties and safety requirements is paramount before any experimental work.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1081522-65-7 | |

| Molecular Formula | C₇H₉ClN₂O | |

| Molecular Weight | 172.61 g/mol | |

| Synonyms | 2-chloro-5-(propan-2-yloxy)pyrazine | |

| Storage | Inert atmosphere, 2-8°C | |

| TPSA | 35.01 Ų | |

| LogP | 1.9172 |

Safety and Handling

While a specific, detailed Safety Data Sheet (SDS) for this compound is not extensively detailed, safe handling practices should be inferred from similar chlorinated heterocyclic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Exposure Routes: Avoid contact with skin, eyes, and clothing. Harmful if swallowed, in contact with skin, or if inhaled.

-

First Aid: In case of contact, rinse the affected area immediately with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of the pyrazine ring is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions. The following protocols are designed to be robust starting points for a variety of coupling partners.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures common in pharmaceuticals. The reaction couples an organohalide with an organoboron species, typically a boronic acid or its ester.

The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid and reductive elimination to form the product and regenerate the Pd(0) catalyst.

This protocol details a standard procedure for coupling this compound with phenylboronic acid.

-

Reagents & Equipment

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 ratio)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Nitrogen or Argon gas line

-

Standard glassware for workup and purification (separatory funnel, round-bottom flask, chromatography column)

-

Rotary evaporator

-

-

Step-by-Step Methodology

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 172.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

-

Catalyst Addition: Add [Pd(PPh₃)₄] (34.7 mg, 0.03 mmol). The use of a pre-formed, air-stable catalyst simplifies handling.

-

Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe. The aqueous phase is crucial for the transmetalation step.

-

Degassing (Scientist's Note): This step is critical for catalyst longevity. Even though the flask was purged, dissolved oxygen in the solvents can deactivate the Pd(0) catalyst. Degas the mixture by bubbling nitrogen through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete in 8-16 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing: Combine the organic layers and wash with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-isopropoxy-5-phenylpyrazine.

-

-

Validation & Characterization

-

TLC: Use a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexane) to track the disappearance of the starting material and the appearance of the less polar product spot.

-

¹H NMR & ¹³C NMR: Confirm the structure of the product. Expect to see new aromatic proton signals corresponding to the phenyl group and the disappearance of one of the pyrazine proton signals.

-

Mass Spectrometry (MS): Confirm the molecular weight of the product (Expected M+H for C₁₃H₁₄N₂O: 215.11).

-

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging. It has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals.

Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.

This protocol provides a method for the N-arylation of a common secondary amine, morpholine.

-

Reagents & Equipment

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3.3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Schlenk flask or sealed tube with a magnetic stir bar

-

Inert atmosphere glovebox or Schlenk line

-

Standard glassware for workup and purification

-

-

Step-by-Step Methodology

-

Catalyst Pre-formation (Scientist's Note): For challenging couplings, pre-forming the active catalyst can improve consistency. In a glovebox, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and Xantphos (19.1 mg, 0.033 mmol) to a vial with anhydrous toluene (2 mL). Stir for 20 minutes until the solution becomes homogeneous.

-

Reaction Setup: In a separate, dry Schlenk flask under an inert atmosphere, add sodium tert-butoxide (134.5 mg, 1.4 mmol).

-

Reagent Addition: Add this compound (172.6 mg, 1.0 mmol) dissolved in anhydrous toluene (3 mL), followed by morpholine (104.5 mg, 105 µL, 1.2 mmol).

-

Catalyst Introduction: Add the pre-formed catalyst solution to the reaction flask via syringe.

-

Reaction: Seal the flask or tube tightly and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude material by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired N-arylated product.

-

-

Rationale and Expert Insights

-

Ligand Choice: Xantphos is a wide bite-angle ligand that promotes the reductive elimination step, which is often rate-limiting for electron-rich heteroaryl chlorides.

-

Base Selection: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the N-H bond in the palladium complex) without competing as a nucleophile.

-

Inert Conditions: Both the Pd(0) catalyst and the strong base are sensitive to air and moisture. The use of a glovebox or rigorous Schlenk technique is essential for high yields.

-

General Experimental Workflow

The successful execution of these protocols relies on a systematic workflow.

Application Notes and Protocols for the Synthesis of 2-Chloro-5-isopropoxypyrazine Derivatives

Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore for targeting a wide range of biological targets.[3][4] Specifically, 2,5-substituted pyrazines have demonstrated significant potential in the development of novel therapeutics, including kinase inhibitors for oncology and anti-inflammatory agents.[5] The introduction of an isopropoxy group at the 5-position and a reactive chlorine atom at the 2-position of the pyrazine ring creates a versatile intermediate, 2-Chloro-5-isopropoxypyrazine , which can be further elaborated to generate libraries of diverse molecules for drug discovery campaigns.

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent derivatization through palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed to be robust and scalable, providing researchers in drug development with a practical roadmap for accessing this valuable class of compounds.

Synthetic Strategy Overview

The synthesis of this compound derivatives is approached in a two-stage process. The first stage focuses on the construction of the core intermediate, this compound. The second stage details the diversification of this intermediate via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, and amino substituents at the 2-position.

Caption: Overall synthetic workflow for this compound and its derivatives.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the target intermediate is achieved in two key steps: the preparation of 2-chloro-5-hydroxypyrazine followed by its O-alkylation.

Protocol 1: Synthesis of 2-Chloro-5-hydroxypyrazine

The synthesis of 2-chloro-5-hydroxypyrazine can be approached from commercially available pyrazin-2-ol (also known as 2-hydroxypyrazine). Direct chlorination of the pyrazine ring is a common strategy.

Reaction Scheme:

Caption: Chlorination of Pyrazin-2-ol to yield 2-Chloro-5-hydroxypyrazine.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Pyrazin-2-ol | 96.09 | 10.0 g | 0.104 |

| N-Chlorosuccinimide (NCS) | 133.53 | 14.6 g | 0.109 |

| Acetonitrile (CH3CN) | 41.05 | 200 mL | - |

Step-by-Step Protocol:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazin-2-ol (10.0 g, 0.104 mol) and acetonitrile (200 mL).

-

Reagent Addition: Stir the suspension at room temperature and add N-Chlorosuccinimide (NCS) (14.6 g, 0.109 mol) portion-wise over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

-

Purification: The crude residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-chloro-5-hydroxypyrazine as a solid.

Expert Insight: The choice of NCS as a chlorinating agent is due to its mild and selective nature for electron-rich heterocyclic systems. Acetonitrile is a suitable solvent due to its polarity and relatively high boiling point for this reaction.

Protocol 2: Williamson Ether Synthesis of this compound

The hydroxyl group of 2-chloro-5-hydroxypyrazine is alkylated using 2-bromopropane via a Williamson ether synthesis.[6][7]

Reaction Scheme:

Caption: O-alkylation of 2-Chloro-5-hydroxypyrazine.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-hydroxypyrazine | 130.53 | 5.0 g | 0.038 |

| 2-Bromopropane | 122.99 | 5.6 g (4.2 mL) | 0.046 |

| Potassium Carbonate (K2CO3) | 138.21 | 7.9 g | 0.057 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Step-by-Step Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-hydroxypyrazine (5.0 g, 0.038 mol), potassium carbonate (7.9 g, 0.057 mol), and N,N-dimethylformamide (100 mL).

-

Reagent Addition: Add 2-bromopropane (4.2 mL, 0.046 mol) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and pour it into ice-water (300 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Expert Insight: Potassium carbonate is a suitable base for deprotonating the hydroxyl group, and DMF is an excellent polar aprotic solvent for this SN2 reaction. Using a slight excess of the alkylating agent and base ensures complete conversion of the starting material.

Part 2: Derivatization of this compound

The chlorine atom at the 2-position of the pyrazine ring is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids.[8][9]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Moles |

| This compound | 172.61 | 173 mg | 1.0 |

| Arylboronic Acid | - | 1.2 mmol | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 |